![molecular formula C21H17N7O5S B2671157 2-[[5-[(2,4-dioxo-1H-pyrimidin-6-yl)methyl]-4-phenyl-1,2,4-triazol-3-yl]sulfanyl]-N-(3-nitrophenyl)acetamide CAS No. 852046-86-7](/img/no-structure.png)

2-[[5-[(2,4-dioxo-1H-pyrimidin-6-yl)methyl]-4-phenyl-1,2,4-triazol-3-yl]sulfanyl]-N-(3-nitrophenyl)acetamide

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

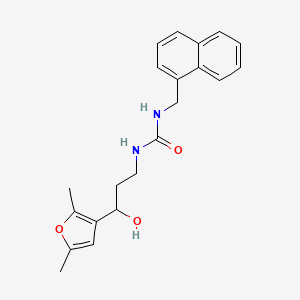

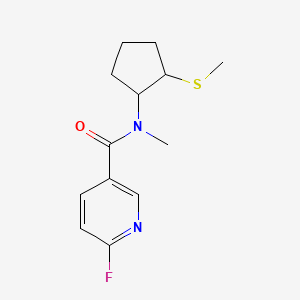

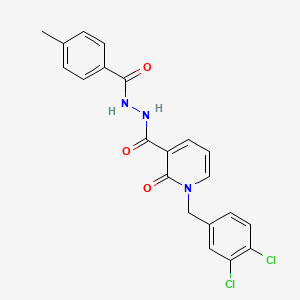

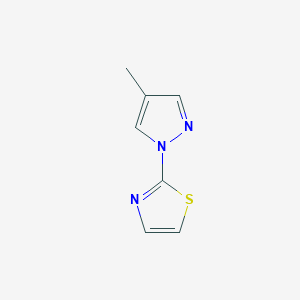

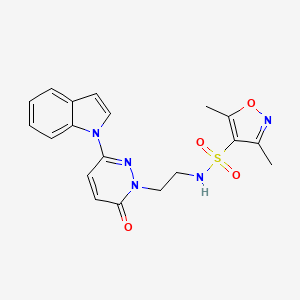

The compound “2-[[5-[(2,4-dioxo-1H-pyrimidin-6-yl)methyl]-4-phenyl-1,2,4-triazol-3-yl]sulfanyl]-N-(3-nitrophenyl)acetamide” is a complex organic molecule that contains several functional groups and heterocyclic rings, including a pyrimidine ring, a triazole ring, and an acetamide group. These structural features suggest that it could have interesting biological activities .

Chemical Reactions Analysis

The chemical reactions involving this compound would depend on its functional groups and the conditions under which the reactions are carried out. For example, the pyrimidine ring might undergo reactions with nucleophiles or electrophiles, and the acetamide group could be involved in hydrolysis reactions .Physical and Chemical Properties Analysis

The physical and chemical properties of this compound would be influenced by its molecular structure. For example, its solubility would be affected by its polar groups, and its melting and boiling points would depend on the strength of the intermolecular forces .Wissenschaftliche Forschungsanwendungen

Dual Inhibitor of Thymidylate Synthase and Dihydrofolate Reductase

This compound, along with its analogues, has been synthesized as potential dual inhibitors of thymidylate synthase (TS) and dihydrofolate reductase (DHFR). These enzymes are crucial for DNA synthesis and repair, making them targets for cancer therapy. The study found that this compound exhibits potent inhibitory activities against both human TS and DHFR (Gangjee et al., 2008).

Antimicrobial Activity

Some derivatives of this compound have been synthesized and investigated for their antimicrobial properties. They demonstrated effectiveness against selected bacterial and fungal strains in various organic solvents (Majithiya & Bheshdadia, 2022).

Crystal Structure Analysis

The compound's crystal structure has been analyzed, revealing a folded conformation and intramolecular hydrogen bond stabilization. Understanding the molecular structure is critical for designing drugs with optimal properties (Subasri et al., 2016).

Potential Antiasthma Agents

Triazolo[1,5-c]pyrimidines, related to this compound, have been explored as mediator release inhibitors, potentially useful in treating asthma. Their synthesis involved several steps, including reactions with phosphorus oxychloride and cyanogen bromide (Medwid et al., 1990).

Antitumor Activity

Derivatives of this compound have shown potent anticancer activity, comparable to doxorubicin, on various human cancer cell lines. This suggests their potential as chemotherapeutic agents (Hafez & El-Gazzar, 2017).

Cytotoxic Activity Against Cancer Cell Lines

Certain derivatives have demonstrated cytotoxic activity against cancer cell lines. This highlights their potential as lead compounds for developing new anticancer therapies (Al-Sanea et al., 2020).

Inhibitors of Thymidylate Synthase for Antitumor and Antibacterial Use

Novel analogues of this compound have been synthesized as potential inhibitors of thymidylate synthase, with applications in antitumor and antibacterial therapies. The study evaluated their effectiveness against various enzymes and human cancer cell lines (Gangjee et al., 1996).

Anti-Anoxic Activity

Some derivatives have been synthesized and evaluated for their anti-anoxic activity, which could be beneficial in conditions like stroke or cardiac arrest (Kuno et al., 1993).

Fluorescent Properties

Derivatives of this compound have been studied for their fluorescent properties, which could have applications in bioimaging and diagnostics (Rangnekar & Shenoy, 1987).

Wirkmechanismus

Zukünftige Richtungen

Eigenschaften

| { "Design of the Synthesis Pathway": "The synthesis pathway for the compound involves the reaction of 2-chloro-N-(3-nitrophenyl)acetamide with 5-[(2,4-dioxo-1H-pyrimidin-6-yl)methyl]-4-phenyl-1,2,4-triazole-3-thiol in the presence of a base to form the desired product.", "Starting Materials": [ "2-chloro-N-(3-nitrophenyl)acetamide", "5-[(2,4-dioxo-1H-pyrimidin-6-yl)methyl]-4-phenyl-1,2,4-triazole-3-thiol", "Base (e.g. NaOH, KOH)" ], "Reaction": [ "Step 1: Dissolve 2-chloro-N-(3-nitrophenyl)acetamide in a suitable solvent (e.g. DMF, DMSO).", "Step 2: Add the base to the solution and stir for a few minutes.", "Step 3: Add 5-[(2,4-dioxo-1H-pyrimidin-6-yl)methyl]-4-phenyl-1,2,4-triazole-3-thiol to the reaction mixture and stir for several hours at room temperature.", "Step 4: Purify the product by column chromatography or recrystallization." ] } | |

CAS-Nummer |

852046-86-7 |

Molekularformel |

C21H17N7O5S |

Molekulargewicht |

479.47 |

IUPAC-Name |

2-[[5-[(2,4-dioxo-1H-pyrimidin-6-yl)methyl]-4-phenyl-1,2,4-triazol-3-yl]sulfanyl]-N-(3-nitrophenyl)acetamide |

InChI |

InChI=1S/C21H17N7O5S/c29-18-11-14(23-20(31)24-18)10-17-25-26-21(27(17)15-6-2-1-3-7-15)34-12-19(30)22-13-5-4-8-16(9-13)28(32)33/h1-9,11H,10,12H2,(H,22,30)(H2,23,24,29,31) |

InChI-Schlüssel |

NYNWKBHXORYDEC-UHFFFAOYSA-N |

SMILES |

C1=CC=C(C=C1)N2C(=NN=C2SCC(=O)NC3=CC(=CC=C3)[N+](=O)[O-])CC4=CC(=O)NC(=O)N4 |

Löslichkeit |

not available |

Herkunft des Produkts |

United States |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![Methyl 4-methoxy-3-{[3-oxo-4-(pyridin-3-yl)piperazin-1-yl]sulfonyl}benzoate](/img/structure/B2671075.png)

![(2Z)-2-(benzenesulfonylhydrazinylidene)-N-[3-(trifluoromethyl)phenyl]chromene-3-carboxamide](/img/structure/B2671078.png)

![N-(4-chlorophenyl)-2-[5-(3,4-dimethoxyphenyl)-4,6-dioxo-4,5,6,6a-tetrahydropyrrolo[3,4-d][1,2,3]triazol-1(3aH)-yl]acetamide](/img/structure/B2671088.png)

![2-(3-(methylthio)benzamido)-5,6,7,8-tetrahydro-4H-cyclohepta[b]thiophene-3-carboxamide](/img/structure/B2671089.png)

![3-[(Dimethylsulfamoylamino)methyl]-2-(furan-2-yl)pyridine](/img/structure/B2671095.png)